3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane
Description
This highly fluorinated oxirane derivative features a unique combination of substituents: two trifluoromethyl groups at the 3,3-positions, a fluorine atom at the 2-position, and a pentafluoroethyl group also at the 2-position. Its molecular formula is inferred as C₆F₁₂O (based on structural analogs in ), with a molecular weight of approximately 316.04 g/mol. The compound is classified as a biochemical reagent, though specific applications remain proprietary.
Properties
IUPAC Name |
2-fluoro-2-(1,1,2,2,2-pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O/c7-2(8,6(16,17)18)3(9)1(19-3,4(10,11)12)5(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESGFSFSJKFIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466307 | |
| Record name | 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788-67-0 | |
| Record name | 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Routes
The synthesis of this compound generally involves the formation of the oxirane ring from fluorinated precursors bearing trifluoromethyl and pentafluoroethyl groups. The key step is an epoxidation or ring-closure reaction facilitated by the presence of strong bases or catalysts, which promote the cyclization to the oxirane structure.
- Starting Materials: Fluorinated olefins or halogenated precursors substituted with trifluoromethyl and pentafluoroethyl groups.
- Reagents: Epoxidizing agents or nucleophilic fluorinating agents, sometimes combined with strong bases or catalysts.
- Reaction Conditions: Typically conducted under inert atmospheres (e.g., nitrogen or argon) to avoid side reactions, at low temperatures to control reactivity and selectivity.
- Mechanism: The reaction proceeds via nucleophilic attack or oxidation to form the strained three-membered oxirane ring with fluorinated substituents positioned at the 2 and 3 carbons.
Specific Synthetic Approach
One documented approach involves the reaction of a fluorinated olefin precursor bearing trifluoromethyl and pentafluoroethyl substituents with an epoxidizing agent under controlled conditions. The presence of a strong base or catalyst facilitates the ring closure to yield the oxirane.
- The trifluoromethyl and pentafluoroethyl groups are introduced prior to epoxidation, ensuring the desired substitution pattern.
- The reaction is carefully controlled to prevent decomposition or side reactions common with highly fluorinated substrates.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scale and purity:
- Continuous Flow Reactors: These reactors provide precise control over temperature, reaction time, and reagent mixing, which is critical for managing the reactivity of fluorinated intermediates and ensuring consistent product quality.
- Purification: Post-reaction, advanced purification techniques such as distillation under reduced pressure and chromatographic methods (e.g., fluorinated-phase chromatography) are employed to isolate the pure oxirane compound.
- Safety and Environmental Controls: Given the reactivity of fluorinated reagents and the potential environmental impact, industrial processes incorporate containment, recycling of reagents, and waste treatment protocols.
Reaction Parameters Summary Table
| Parameter | Typical Range / Condition | Notes |
|---|---|---|
| Starting materials | Fluorinated olefins with CF3 and C2F5 groups | Pre-functionalized precursors |
| Catalyst/Base | Strong base (e.g., alkoxides) or fluorination catalyst | Facilitates ring closure |
| Temperature | Low temperatures (0 to -20 °C) | Controls reaction rate and selectivity |
| Atmosphere | Inert (N2 or Ar) | Prevents side reactions |
| Reaction time | Several hours (varies by scale) | Monitored for completion |
| Purification methods | Distillation, chromatography | Ensures high purity |
Research Findings and Analytical Data
- The compound exhibits high thermal stability and chemical inertness, which is consistent with the robustness of the synthetic method and the stability of the fluorinated oxirane ring.
- The presence of multiple trifluoromethyl and pentafluoroethyl groups influences the reactivity during synthesis, requiring carefully controlled conditions to avoid decomposition.
- The synthetic methods yield a compound with a molecular formula of C6F12O and molecular weight of approximately 316.04 g/mol.
- Boiling point reported near 53 °C, indicating volatility consistent with fluorinated ethers.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxirane’s ring-opening reactions are governed by the electron-deficient nature of the epoxide oxygen and steric effects from fluorinated substituents. Key findings include:
a. Anion-Initiated Trifluoromethylation
In the presence of initiators like tetrabutylammonium fluoride (TBAF), the compound participates in trifluoromethyl transfer reactions via siliconate intermediates. The mechanism involves:
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Formation of pentacoordinate siliconate species (D ) through anion activation (e.g., F⁻).
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Dissociative transfer of CF₃⁻ to electrophilic substrates (e.g., ketones or aldehydes), accompanied by elimination of CF₃H .
Kinetic Insights (from stopped-flow ¹⁹F NMR):
b. Ring-Opening Eliminations
Under basic conditions (e.g., NaOH/H₂O), the oxirane undergoes elimination to form fluorinated alkenes or carbonyl compounds. For example:
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Reaction with aqueous NaOH yields C₆F₁₃CH=O (fluoroenone) via β-elimination, with concurrent release of HF .
Electrophilic Substitution Reactions
The fluorine atoms on the oxirane are susceptible to substitution under nucleophilic conditions:
a. Fluorine-Hydroxyl Exchange
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Treatment with hydroxyl ions (OH⁻) replaces fluorine atoms with hydroxyl groups, forming fluorinated diols. This reaction is highly temperature-dependent, requiring <0°C to suppress over-oxidation .
b. Amination
-
Reaction with ammonia or amines (e.g., NH₃/THF) substitutes fluorine with amino groups, producing fluorinated aziridines. Steric hindrance from CF₃ groups slows reaction rates compared to non-fluorinated epoxides .
Redox Reactions
a. Oxidation
-
Ozone or KMnO₄ oxidizes the oxirane to C₆F₁₁O₂CF₃ (a perfluorinated ketone) via cleavage of the epoxide ring .
-
Atmospheric oxidation (OH radicals) occurs with an estimated lifetime of 77 years , forming trifluoroacetic acid derivatives .
b. Reduction
-
Catalytic hydrogenation (H₂/Pd) reduces the oxirane to C₆F₁₂CH₂OH (fluoroalcohol), though yields are low due to competing defluorination .
Thermal and Catalytic Stability
a. Thermal Decomposition
At >200°C, the compound decomposes into:
b. Acid-Catalyzed Rearrangements
-
In the presence of BF₃ or AlCl₃, the oxirane rearranges to C₆F₁₁COF (acyl fluoride) through Wagner-Meerwein shifts .
Environmental and Industrial Implications
| Property | Value/Observation | Source |
|---|---|---|
| Global Warming Potential (GWP) | ~3,100 (CO₂ = 1) due to atmospheric stability | |
| Dielectric Strength | 25–30 kV/cm (superior to SF₆) |
Scientific Research Applications
Synthesis of Fluorinated Compounds
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane serves as a key building block in the synthesis of fluorinated organic compounds. Its epoxide structure allows for the introduction of fluorine into various molecular frameworks, which can enhance the stability and reactivity of the resulting compounds.
Case Study: Synthesis of Fluorinated Polymers
Research has demonstrated that this compound can be utilized in the synthesis of fluorinated polymers, which exhibit superior chemical resistance and thermal stability compared to their non-fluorinated counterparts. For instance, studies have shown that polymers derived from this oxirane exhibit enhanced performance in harsh chemical environments, making them suitable for applications in coatings and sealants.
Pharmaceutical Applications
The unique electronic properties of fluorinated compounds often lead to improved pharmacokinetics and bioavailability. This compound can be employed in drug design to modify existing pharmaceutical agents.
Case Study: Antiviral Agents
In a notable study, researchers synthesized antiviral agents incorporating this oxirane derivative. The fluorinated modifications resulted in compounds with increased potency against viral targets. These findings suggest that such modifications could lead to the development of more effective antiviral therapies.
Material Science
The compound's distinctive properties are also leveraged in material science, particularly in developing high-performance materials.
Case Study: Coatings and Adhesives
Research indicated that incorporating this compound into coatings enhances their hydrophobicity and chemical resistance. This application is particularly valuable in industries where materials are exposed to aggressive solvents or corrosive environments.
Environmental Chemistry
Fluorinated compounds are often studied for their environmental impact due to their stability and persistence. Understanding the degradation pathways of this compound is crucial for assessing its environmental risk.
Case Study: Degradation Studies
Studies have investigated the degradation of this compound under various environmental conditions. Results indicate that while it is resistant to hydrolysis, photolytic degradation pathways exist that could mitigate its environmental persistence over time.
Data Summary
Mechanism of Action
The mechanism by which 3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Fluorine Density : The target compound and 71917-15-2 share the highest fluorine content, enhancing thermal stability and chemical inertness.
Biological Activity
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane, commonly referred to by its CAS number 788-67-0, is a fluorinated epoxide with a unique molecular structure that includes multiple trifluoromethyl and pentafluoroethyl groups. This compound has garnered interest in various fields due to its potential biological activities and applications.
- Molecular Formula : C₆F₁₂O
- Molecular Weight : 316.044 g/mol
- Boiling Point : Approximately 53 °C
- Density : Not available
Biological Activity
The biological activity of this compound is primarily assessed through its interaction with biological systems, particularly in relation to other perfluorinated compounds (PFCs). Research indicates that PFCs can exhibit significant biological effects, including toxicity and bioaccumulation in organisms.
Toxicity and Bioaccumulation
-
Toxicological Studies :
- PFCs, including derivatives of fluorinated compounds similar to this compound, have been associated with various toxic effects in laboratory studies. These effects include:
- Bioaccumulation :
Study on Fluorinated Compounds
A comprehensive review highlighted the biological impacts of highly fluorinated amphiphilic molecules, including this compound. The study emphasized:
- The ability of these compounds to alter cellular signaling pathways.
- Their potential role in immune system modulation and endocrine disruption .
Environmental Impact Assessment
Research conducted by the Danish Environmental Protection Agency assessed the environmental and health impacts of PFCs. Key findings included:
- Significant associations between exposure to PFCs and various health issues such as kidney disease and reduced immune response in children.
- The report underscored the need for careful monitoring of these compounds due to their persistence in the environment and potential for bioaccumulation .
Data Table: Biological Effects of Fluorinated Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
